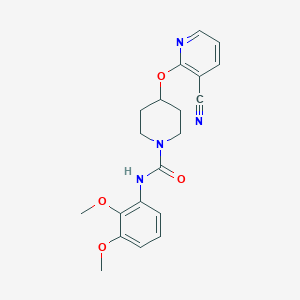

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with a 3-cyanopyridin-2-yloxy group at the 4-position and an N-linked 2,3-dimethoxyphenyl moiety. The 2,3-dimethoxyphenyl substituent may contribute to π-π stacking or steric effects, depending on its orientation.

Properties

IUPAC Name |

4-(3-cyanopyridin-2-yl)oxy-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-26-17-7-3-6-16(18(17)27-2)23-20(25)24-11-8-15(9-12-24)28-19-14(13-21)5-4-10-22-19/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAITKRPQZWMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((3-Cyanopyridin-2-yl)oxy)Piperidine

Step 1: Preparation of 2-Chloro-3-Cyanopyridine

- Method : Chlorination of 3-cyano-2-hydroxypyridine using POCl₃ or PCl₃ in refluxing conditions.

- Conditions :

Step 2: Etherification of Piperidine-4-ol

- Nucleophilic Aromatic Substitution :

- Piperidine-4-ol (1 equiv) reacts with 2-chloro-3-cyanopyridine (1.2 equiv) in the presence of Cs₂CO₃ (2.5 equiv) in DMSO at 120°C under microwave irradiation.

- Mechanism : Base deprotonates piperidine-4-ol, enabling oxygen nucleophile attack on the electron-deficient pyridine ring.

- Yield : ~60–70% (extrapolated from similar reactions).

Synthesis of N-(2,3-Dimethoxyphenyl)Piperidine-1-Carboxamide

Step 1: Carboxamide Formation via Coupling

- Reagents :

- Conditions : Room temperature, 12–18 hours.

- Mechanism : Activation of the carboxylic acid to an intermediate oxybenzotriazole ester, followed by nucleophilic attack by the piperidine amine.

- Yield : ~65–80% (based on analogous carboxamide syntheses).

Alternative Route: Isocyanate Coupling

- Reagents :

- Conditions : 0°C to room temperature, 2–4 hours.

- Yield : ~70% (similar to urea-forming reactions).

Integrated Synthetic Pathways

Linear Synthesis Route

Piperidine Functionalization :

Carboxamide Installation :

Convergent Synthesis Route

- Parallel Synthesis :

Advantages :

- Modular approach allows optimization of each fragment.

- Higher purity due to separate purification steps.

Analytical and Purification Methods

- Chromatography : Silica gel column chromatography (EtOAc/hexane gradients) for intermediate purification.

- Crystallization : Recrystallization from ethanol/water mixtures for final product isolation.

- Characterization :

Challenges and Optimization Strategies

- Etherification Regiochemistry : Ensure substitution occurs exclusively at the 2-position of the pyridine ring by using excess base and controlled temperature.

- Carboxamide Stability : Avoid prolonged exposure to acidic/basic conditions post-coupling to prevent hydrolysis.

- Scale-Up : Microwave-assisted reactions improve reproducibility and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the dimethoxyphenyl group.

Reduction: Reduction reactions could target the nitrile group in the cyanopyridinyl moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its interactions with biological targets could provide insights into new therapeutic pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. The presence of the piperidine ring and the cyanopyridinyl group suggests possible activity in the central nervous system or as enzyme inhibitors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The cyanopyridinyl group could play a role in binding to active sites, while the piperidine ring might influence the compound’s overall conformation and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 56 : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

- Core Structure : Piperidine-1-carboxamide with a benzodiazol-2-one substituent.

- Key Differences: The 3,4-dimethoxyphenyl group (vs. 2,3-dimethoxy in the target compound) alters steric and electronic interactions. A brominated benzodiazol-2-one replaces the cyanopyridinyloxy group, likely reducing polarity and increasing molecular weight.

- Synthesis : Derived from 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and 3,4-dimethoxyphenyl isocyanate .

MK-0974 (Erenumab) : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide

- Core Structure : Piperidine-1-carboxamide fused to an imidazopyridine moiety.

- Key Differences: Fluorinated aryl groups and a trifluoroethyl chain enhance metabolic stability and receptor selectivity (CGRP antagonism). Lacks the cyanopyridinyloxy group, relying on imidazopyridine for hydrogen bonding .

M100907 : (+)-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidine-methanol

- Core Structure: Piperidine-methanol with a 2,3-dimethoxyphenyl group.

- Key Differences: A 4-fluorophenylethyl chain and methanol substituent (vs. carboxamide and cyanopyridinyloxy in the target compound). Pharmacological target: 5-HT2A receptor antagonist, highlighting the role of 2,3-dimethoxyphenyl in serotonin receptor binding .

N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide

- Core Structure : Piperidine-1-carboxamide with a trifluoromethylpyridinyloxy-benzylidene group.

- Key Differences: A benzylidene linker and trifluoromethylpyridinyloxy group (vs. direct cyanopyridinyloxy substitution) may increase lipophilicity and alter target selectivity .

Comparative Data Table

Pharmacological Implications

- Cyanopyridinyloxy groups, with their strong electron-withdrawing nature, may enhance binding to kinases or peptide receptors compared to bulkier substituents like bromine or trifluoromethyl .

Biological Activity

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic compound belonging to the piperidine carboxamide class. This compound has garnered attention for its potential pharmacological applications, particularly in the realms of oncology and neurology. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Piperidine Ring : Central to its activity, providing a basic amine functionality.

- Cyanopyridine Group : Potentially involved in receptor binding.

- Dimethoxyphenyl Group : May enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The exact mechanism remains under investigation, but several studies suggest:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to dopamine and serotonin.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related cyanopyridine derivatives have shown:

- Induction of apoptosis in cancer cell lines such as MCF7 and HepG2.

- IC50 values indicating effective growth inhibition (e.g., IC50 values ranging from 0.85 to 3.32 µM in various cancer types) .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Cyanopyridine Derivative | MCF7 | 0.85 | Apoptosis induction |

| 4-Cyanopyridine Derivative | HepG2 | 1.81 | Apoptosis induction |

| 4-Cyanopyridine Derivative | A549 | 3.32 | Cell cycle arrest |

Neuropharmacological Effects

The piperidine derivatives have been studied for their effects on neurotransmitter systems:

- Dopamine Reuptake Inhibition : Some piperidine derivatives have shown potential as dopamine reuptake inhibitors, suggesting possible applications in treating neurodegenerative diseases .

Case Studies

-

Synthesis and Evaluation of Piperidine Derivatives :

A study synthesized several piperidine derivatives, including the target compound, and evaluated their biological activities. Results indicated that these compounds exhibited significant analgesic effects and improved locomotor activity in animal models . -

Anticancer Mechanisms :

Research on related compounds demonstrated that they could disrupt microtubule function and induce cell cycle arrest, leading to apoptosis in various cancer cell lines .

Q & A

Basic Synthesis Strategies

Q: What are the primary synthetic routes for preparing 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized? A: Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

- Coupling reactions : Cyanopyridine and dimethoxyphenyl groups are introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amidation, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperature control (60–100°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure purity. Reaction progress is monitored via TLC and confirmed with ¹H/¹³C NMR .

Structural Elucidation

Q: How can spectroscopic methods confirm the structure of this compound? A:

- ¹H/¹³C NMR : Assign peaks for the cyanopyridine (δ ~8.5 ppm for aromatic protons), piperidine (δ ~3.5 ppm for N-CH₂), and dimethoxyphenyl (δ ~3.8 ppm for OCH₃) .

- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~438.17 Da) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and confirm piperidine ring conformation (if crystalline material is available) .

Initial Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of its bioactivity? A:

- Enzyme inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays, comparing IC₅₀ values to known inhibitors .

- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and selectivity via healthy cell controls (e.g., HEK293) .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to identify potential targets .

Advanced Synthesis: Reaction Optimization

Q: How can Design of Experiments (DoE) improve yield and purity? A:

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, temperature) .

- Response surface methodology (RSM) : Optimize solvent ratios (e.g., DMF:H₂O) and reaction time via central composite designs .

- Flow chemistry : Continuous flow reactors enhance reproducibility and scalability for high-throughput synthesis .

Structure-Activity Relationship (SAR) Studies

Q: How do modifications to the cyanopyridine or dimethoxyphenyl groups affect bioactivity? A:

- Cyanopyridine replacement : Substitute with pyrimidine or quinoline to assess impact on kinase inhibition .

- Methoxy positional isomers : Synthesize 2,4- or 3,4-dimethoxyphenyl analogs and compare logP (HPLC) and binding affinity (SPR) .

- Computational modeling : Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets .

Mechanistic Studies

Q: What techniques elucidate its molecular targets and mechanisms? A:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .

- Cryo-EM/X-ray crystallography : Resolve compound-protein complexes to identify binding motifs .

- Phosphoproteomics : SILAC-based mass spectrometry to map downstream signaling pathways in treated cells .

Addressing Data Contradictions

Q: How to resolve discrepancies in bioactivity data across studies? A:

- Orthogonal assays : Validate kinase inhibition with both luminescent (ADP-Glo™) and radiometric (³³P-ATP) methods .

- Batch consistency : Analyze purity (HPLC >98%) and stereochemistry (chiral HPLC) to exclude impurities as confounding factors .

- Meta-analysis : Compare datasets across cell lines (e.g., HepG2 vs. MCF7) to identify context-dependent effects .

Stability and Degradation Pathways

Q: How to assess chemical stability under physiological conditions? A:

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via LC-MS .

- Photostability : UV irradiation (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., cyanopyridine) .

- Plasma stability : Incubate with mouse/human plasma (37°C) and quantify parent compound over 24h .

Pharmacokinetic Profiling

Q: What methodologies predict bioavailability and metabolism? A:

- Caco-2 permeability assay : Estimate intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .

- Metabolite ID : High-resolution MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Toxicity and Safety Profiling

Q: How to evaluate potential toxicity in preclinical models? A:

- In silico toxicity prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity risks .

- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

- Acute toxicity (OECD 423) : Dose escalation in rodents (LD₅₀ determination) with histopathological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.